Desacetylduclauxin

Description

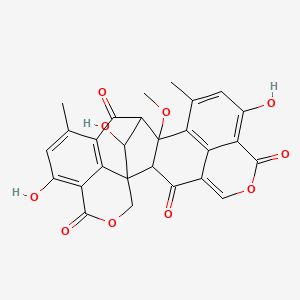

Structure

2D Structure

3D Structure

Properties

CAS No. |

7551-03-3 |

|---|---|

Molecular Formula |

C27H20O10 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

9,19,24-trihydroxy-13-methoxy-11,17-dimethyl-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaene-3,7,15,21-tetrone |

InChI |

InChI=1S/C27H20O10/c1-8-4-12(29)16-18-13(8)21(31)19-23(32)26(18,7-37-25(16)34)22-20(30)10-6-36-24(33)15-11(28)5-9(2)17(14(10)15)27(19,22)35-3/h4-6,19,22-23,28-29,32H,7H2,1-3H3 |

InChI Key |

PFCIJYRWMJTCCY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)O)O |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)O)O |

Synonyms |

desacetylduclauxin |

Origin of Product |

United States |

Research on Natural Occurrence and Isolation Methodologies of Desacetylduclauxin

Fungal Species and Strains as Biosynthetic Sources of Desacetylduclauxin

This compound, along with other related duclauxin (B155728) analogs, is primarily produced by various species of fungi belonging to the genera Penicillium and Talaromyces. researchgate.net The first isolation of a duclauxin-type compound was from the fungus Talaromyces duclauxii, which was previously known as Penicillium duclauxii. nih.govfrontiersin.org Subsequent research has identified several other species within these genera as producers of this class of compounds. researchgate.net

Penicillium duclauxii has been specifically identified as a source of this compound. researchgate.netnih.govdergipark.org.tr The duclauxin family of metabolites, which includes about 36 reported natural analogs, is produced by at least nine different Penicillium and Talaromyces species. researchgate.net These include Talaromyces duclauxii, Talaromyces aculeatus, Talaromyces stipitatus, Talaromyces bacillisporus, Talaromyces verruculosus, Talaromyces macrosporus, Penicillium herquei, and Penicillium manginii. researchgate.net Taxonomic studies have clarified the relationship between these genera, leading to the reclassification of some Penicillium species, such as P. duclauxii, into the genus Talaromyces. frontiersin.orgnih.gov

| Fungal Species | Reference |

|---|---|

| Penicillium duclauxii (now Talaromyces duclauxii) | researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govdergipark.org.tr |

| Talaromyces stipitatus | researchgate.netmdpi.com |

| Talaromyces bacillisporus | researchgate.net |

| Talaromyces verruculosus | researchgate.netmdpi.com |

| Talaromyces macrosporus | researchgate.netnih.gov |

| Penicillium herquei | researchgate.netresearchgate.net |

| Penicillium manginii | researchgate.netmdpi.com |

| Talaromyces aculeatus | researchgate.netfrontiersin.org |

| Talaromyces sp. (from wasp nest) | medkoo.com |

Ecological Niches and Substrate-Specific Isolation Strategies in Research

The fungi that produce this compound and its analogs occupy diverse ecological niches. ucr.edu They are commonly isolated from terrestrial environments, particularly from soil. researchgate.netnih.gov For instance, Talaromyces macrosporus KKU-1NK8, a producer of related compounds, was isolated from forest soil in Thailand. nih.gov Similarly, strains of Talaromyces stipitatus have been sourced from soil in Australia. researchgate.net

Beyond terrestrial soil, these fungi have been found in more specialized and unique environments. Research has led to the isolation of producer strains from marine habitats and in association with other organisms. For example, Talaromyces verruculosus was isolated from a soft coral of the species Goniopora collected in the South China Sea. mdpi.com Another unique source has been an Australian wasp nest, from which a Talaromyces sp. producing duclauxin derivatives was identified. medkoo.com

The isolation of these fungi is often linked to specific substrates. A notable example is the isolation of Penicillium herquei from a medium composed of peanut hulls supplemented with a potato starch solution, a substrate termed "Gostar". researchgate.net This suggests that specific plant-based materials can be targeted to find and cultivate these fungi. The use of substrates like rice and pearl barley in laboratory cultures also points to the types of organic matter these fungi may colonize in their natural habitats. researchgate.net The concept of an ecological niche helps to explain why these species are found in particular environments, as they have specific requirements for survival and metabolism, which in turn influences their production of secondary metabolites like this compound. plecevo.eudatadryad.org

Advanced Chromatographic and Extraction Methodologies for this compound Isolation

The isolation and purification of this compound from fungal cultures rely on a combination of extraction and chromatographic techniques. triskem-international.com The general process begins with the extraction of the fungal biomass or the fermentation broth using an organic solvent, such as ethyl acetate (B1210297) (EtOAc), to create a crude extract containing a mixture of metabolites. nih.gov

Following extraction, researchers employ various chromatographic methods to separate the compounds of interest from the complex mixture. Column chromatography is a fundamental step in this process. A key technique reported for the initial separation of duclauxin-related compounds, including Cryptoclauxin and by extension this compound, is silicic acid column chromatography. researchgate.netresearchgate.net This method separates compounds based on their differential adsorption to the silicic acid stationary phase.

Further purification often involves multiple chromatographic steps to achieve a high degree of purity. While specific details for this compound are part of broader studies on duclauxins, the methodologies for its analogs are well-documented. These advanced techniques typically include preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), often using different column materials (e.g., reversed-phase C18 or normal-phase silica) to exploit varying chemical properties for separation. The final, pure compound's structure is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com

Cultivation and Fermentation Techniques for Enhanced this compound Production in Research

Maximizing the production of this compound and related compounds in a laboratory setting is crucial for enabling detailed research. This is achieved through carefully optimized cultivation and fermentation techniques. The choice of culture medium is a critical factor influencing the growth of the fungus and its production of secondary metabolites. researchgate.net

Researchers have utilized a variety of media to cultivate duclauxin-producing fungi. These range from standard mycological media to more specialized substrate-based formulations. For example, Talaromyces duclauxii has been grown on Czapek-Dox medium, a defined medium with specific salt and sugar concentrations. researchgate.net In other cases, complex media derived from natural products are used, such as rice medium, pearl barley, and potato dextrose broth (PDB). researchgate.netnih.gov A cost-effective medium called "Gostar," made from peanut hulls and potato starch, was successfully used for the production of duclauxin from Penicillium herquei. researchgate.netresearchgate.net

Beyond the basal medium composition, fermentation conditions are manipulated to enhance yield. This can include co-culturing the producer fungus with other microorganisms or adding specific chemical agents to the fermentation broth. unam.mx For instance, studies on a Talaromyces sp. explored the effects of adding a chelating agent (EDTA), various transition-metal ions, and co-culturing with different bacterial or fungal strains to modulate metabolite production. unam.mx These strategies can trigger cryptic biosynthetic pathways or alter the regulation of existing ones, leading to enhanced production of the desired compounds.

| Fungus | Medium/Substrate | Reference |

|---|---|---|

| Talaromyces duclauxii | Czapek-Dox medium | researchgate.net |

| Penicillium herquei | Gostar medium (peanut hulls and potato starch) | researchgate.netresearchgate.net |

| Talaromyces bacillisporus | Rice medium, Malt extract medium | researchgate.net |

| Talaromyces stipitatus | Pearl barley | researchgate.net |

| Talaromyces macrosporus | Potato Dextrose Broth (PDB) | nih.gov |

Biosynthetic Pathway Elucidation and Genetic Research of Desacetylduclauxin

The Polyketide Foundation of Duclauxin (B155728) Analogs

The biosynthesis of Desacetylduclauxin and its relatives is rooted in the polyketide pathway. nih.govfrontiersin.org These compounds are classified as dimeric heptacyclic fungal polyketides, highlighting their origin from the iterative condensation of small carboxylic acid units, a hallmark of polyketide synthesis. researchgate.netacs.org Fungi, particularly from the genera Penicillium and Talaromyces, are prolific producers of a vast array of polyketide-derived secondary metabolites, including the duclauxins. nih.gov The fundamental building block for this intricate molecular architecture is derived from acetyl-CoA and malonyl-CoA, which undergo a series of reactions to form a polyketide chain that is subsequently cyclized and modified. nih.govresearchgate.net

Mapping the Genetic Blueprint: The phn and dux Clusters

Molecular investigations have successfully identified the biosynthetic gene clusters (BGCs) responsible for producing duclauxins in different fungal species. nih.govresearchgate.net In Penicillium herquei, a gene cluster named phn has been linked to the production of the key intermediate, phenalenone. nih.govfrontiersin.org Similarly, in Talaromyces stipitatus, two separate but related gene clusters, designated dux1 and dux2, orchestrate the biosynthesis of duclauxin. researchgate.netnih.gov

The dux1 cluster in T. stipitatus contains 13 open reading frames, including a gene (duxI) encoding a non-reducing polyketide synthase (NR-PKS) and another (duxE) for a flavin-dependent monooxygenase (FMO), which are homologous to phnA and phnB in the phn cluster of P. herquei, respectively. researchgate.netnih.gov The dux2 cluster also contains counterparts to several genes found in dux1, suggesting a degree of redundancy or a cooperative role in the biosynthetic process. nih.gov The identification of these clusters has been pivotal in deciphering the step-by-step assembly of the duclauxin scaffold. nih.govresearchgate.net

The Enzymatic Toolkit for Redox Transformations

The biosynthesis of this compound involves a remarkable series of redox modifications, catalyzed by a diverse set of enzymes encoded within the dux gene cluster. researchgate.netacs.org This enzymatic cascade is responsible for the extensive structural diversification observed among duclauxin analogs. nih.govresearchgate.net

A key player in this process is DuxM , a cupin family dioxygenase. researchgate.netacs.orgmq.edu.au This enzyme initiates a crucial oxidative cleavage of the tricyclic phenalenone intermediate. researchgate.netescholarship.org Further transformations are carried out by a suite of oxidoreductases, including DuxJ (a maleylacetate (B1240894) reductase), DuxD (a P450 monooxygenase), and DuxG (an isoflavone (B191592) reductase). researchgate.netmq.edu.au These enzymes work in concert to morph the oxaphenalenone intermediate into the monomeric building blocks required for dimerization. researchgate.netacs.org The final oxidative coupling to form the initial carbon-carbon bond between these monomers is catalyzed by a P450 monooxygenase. researchgate.netescholarship.org

Key Intermediates: Phenalenone and Oxaphenalenone

The biosynthetic journey to this compound proceeds through several key, stable intermediates. The first of these is phenalenone , an aromatic polyketide with a distinctive 6/6/6-fused ring system. nih.govfrontiersin.org Its production is a critical early step in the pathway. In P. herquei, the genes phnA and phnB are sufficient for its formation. nih.govfrontiersin.org

Following the formation of phenalenone, a series of oxidative reactions, primarily catalyzed by DuxM, leads to the formation of the second key intermediate, oxaphenalenone . nih.govresearchgate.net This transient hemiketal-oxaphenalenone intermediate is a crucial branching point in the pathway, serving as the precursor to various monomeric units that ultimately dimerize to form the diverse family of duclauxins. researchgate.netacs.org

Regulating the Assembly Line: Genetic and Engineering Insights

The production of this compound and its analogs is subject to regulation at the molecular level. The presence of a dedicated transcription factor, DuxC , within the dux gene cluster suggests a coordinated control of gene expression. researchgate.net Further research into the regulatory networks governing the phn and dux clusters will be crucial for understanding how the fungal cell controls the output of these complex metabolites. nih.gov

Structural Characterization and Elucidation Research Methodologies for Desacetylduclauxin

Advanced Spectroscopic Techniques for Desacetylduclauxin Structure Determination (e.g., NMR, HR-ESI-MS)

Spectroscopic techniques are fundamental to the structural elucidation of natural products like this compound. dntb.gov.ua High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to ascertain the elemental composition by providing a highly accurate mass measurement, from which the molecular formula can be deduced.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D experiments (such as COSY, HSQC, and HMBC), is indispensable for mapping the carbon-hydrogen framework. These experiments reveal through-bond and through-space correlations between atoms, allowing for the assembly of the planar structure. researchgate.netanu.edu.au For instance, ¹H NMR identifies the number and environment of protons, ¹³C NMR shows the different carbon environments, and 2D NMR connects these individual atoms into structural fragments.

Table 1: Spectroscopic Data Types for Structural Elucidation

| Technique | Type of Information Provided | Application in this compound Analysis |

|---|---|---|

| HR-ESI-MS | Precise molecular weight and elemental composition. | Determination of the exact molecular formula. |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identifies proton environments and their neighboring protons. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Determines the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| 2D COSY | Correlation between coupled protons. | Establishes proton-proton connectivity within spin systems. |

| 2D HSQC | Correlation between protons and their directly attached carbons. | Assigns protons to their corresponding carbon atoms. |

| 2D HMBC | Correlation between protons and carbons over two to three bonds. | Connects structural fragments to build the carbon skeleton. |

X-ray Crystallography and Absolute Configuration Assignment in this compound Research

While spectroscopic methods can define the planar structure and relative stereochemistry, X-ray crystallography provides the most definitive evidence for the three-dimensional arrangement and absolute configuration of a molecule. nih.gov This technique requires the successful growth of a high-quality single crystal of the compound. researchgate.net The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the molecule's structure at an atomic level. researchgate.net

For chiral molecules like this compound, determining the absolute configuration is crucial. X-ray crystallography achieves this through the analysis of anomalous dispersion, a phenomenon that allows differentiation between a molecule and its mirror image (enantiomer). nih.gov The successful application of X-ray crystallography has been noted in the elucidation of this compound and its related compounds, confirming the absolute configurations that were initially proposed based on spectroscopic data. dntb.gov.uascilit.com

Table 2: Key Outputs of X-ray Crystallography in Molecular Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Provides fundamental data about the crystal packing. |

| Space Group | The symmetry elements present within the crystal. | Informs on the arrangement of molecules in the solid state. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | Generates an exact 3D model of the molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms the molecular connectivity and geometry. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. | Unambiguously assigns the correct stereoisomer. nih.gov |

Chemical Derivatization and Spectroscopic Analysis for Confirmation of this compound Structure

Chemical derivatization is a strategy used to confirm structural features or to facilitate analysis. nih.gov This process involves a chemical reaction to modify a specific functional group within the molecule, creating a new compound (a derivative) with altered properties. encyclopedia.pub While specific derivatization reactions for this compound are detailed within specialized literature, the general purpose of such methods is to verify the presence of certain functional groups.

For example, reacting a compound with an acylating agent can confirm the presence of hydroxyl (-OH) or amine (-NH) groups. libretexts.org The resulting derivative will show a predictable change in its mass spectrum (due to the added mass of the acyl group) and NMR spectrum. This modification can also improve the compound's volatility for gas chromatography or enhance its response to a specific detector. jfda-online.com In the context of this compound, derivatization could be used to confirm the presence and location of its hydroxyl groups, further solidifying the structure proposed by other methods.

Computational Chemistry Approaches for Structural Elucidation and Conformation Analysis of this compound

Computational chemistry serves as a powerful tool to complement experimental data in structure elucidation. buffalo.edu Using principles of quantum mechanics and molecular mechanics, computational models can predict the most stable three-dimensional conformations of a molecule and calculate theoretical spectroscopic data. nih.gov

For a complex structure like this compound, computational methods can be used to:

Predict NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated for a proposed structure and compared with experimental data to validate the structural assignment.

Analyze Conformations: The molecule's flexibility and preferred shapes (conformations) in solution can be simulated, providing insight into its dynamic behavior.

Correlate with Optical Data: Calculations can help predict chiroptical properties, such as optical rotation, which are dependent on the molecule's absolute configuration.

These computational studies integrate chemical theory with experimental observations, offering a deeper understanding of the molecule's structure and properties. buffalo.edu

Preclinical Biological Activity Research of Desacetylduclauxin

Research on Antitumor and Cytotoxic Activities of Desacetylduclauxin in Cellular Models

This compound has demonstrated notable antitumor and cytotoxic activities in various cancer cell lines. researchgate.netnih.gov Research in this area has explored the mechanisms behind its cell-killing capabilities and its ability to halt the proliferation of cancerous cells.

Studies have shown that this compound exhibits significant cytotoxic effects, primarily through the inhibition of ATP synthesis within the mitochondria of cancer cells. researchgate.netmdpi.comresearchgate.net Unlike its parent compound, duclauxin (B155728), which acts as a potent uncoupler of oxidative phosphorylation, this compound inhibits the state 3 respiration of mitochondria without causing this uncoupling effect. researchgate.net This disruption of the cell's energy production is a key mechanism behind its cytotoxic and antitumor properties. Research indicates that this activity is not genotoxic, meaning it does not damage the genetic material of the cells. researchgate.net

This compound has been shown to inhibit the proliferation of various cancer cell lines. mdpi.comresearchgate.net For instance, it has demonstrated inhibitory effects against the growth of murine leukemia L-1210 cells. mdpi.com The primary mechanism for this inhibition is the suppression of ATP synthesis, which is crucial for rapidly dividing cancer cells. researchgate.netmdpi.comresearchgate.net

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Murine Leukemia (L-1210) | Inhibition of mitochondrial ATP synthesis | mdpi.com |

| Xenoclauxin | Murine Leukemia (L-1210) | Potent uncoupling of mitochondrial oxidative phosphorylation | researchgate.net |

| Duclauxin | Murine Leukemia (L-1210) | Potent uncoupling of mitochondrial oxidative phosphorylation | researchgate.net |

Research on Antimicrobial Activities of this compound

The antimicrobial potential of duclauxin and its derivatives has been recognized, showing activity against various pathogens. nih.gov While specific studies focusing solely on the antimicrobial activities of this compound are limited in the provided results, the broader class of duclauxin analogs has been noted for its antimicrobial properties. researchgate.netnih.gov Fungi, the source of these compounds, are known producers of a wide array of secondary metabolites with antibacterial activities. nih.gov

Research on Other Biological Activities of this compound (e.g., antimalarial activity, plant growth regulation)

Beyond its anticancer and antimicrobial potential, this compound and related compounds have been explored for other biological effects.

Antimalarial Activity: The broader family of duclauxin derivatives has shown promise as antimalarial agents. researchgate.netnih.gov For example, bacillisporin G, a related compound, exhibits activity against Plasmodium falciparum. researchgate.net

Plant Growth Regulation: Duclauxin, the parent compound of this compound, has been observed to have a stimulatory biological activity on etiolated wheat coleoptiles, suggesting a role in plant growth regulation. researchgate.net Plant growth regulators are known to influence various physiological processes in plants. dhanuka.com

Table 2: Other Biological Activities of Duclauxin Analogs

| Compound | Biological Activity | Target Organism/System | Observed Effect | Reference |

|---|---|---|---|---|

| Duclauxin | Plant Growth Regulation | Etiolated wheat coleoptiles | Stimulatory effect | researchgate.net |

| Bacillisporin G | Antimalarial | Plasmodium falciparum | IC50 of 8.07 μM | researchgate.netnih.gov |

Mechanistic Studies of Desacetylduclauxin’s Biological Action

Molecular Target Identification and Validation Research for Desacetylduclauxin

The precise molecular target of this compound remains an area of active investigation. However, extensive research strongly indicates that its biological activity originates from interaction with components of the mitochondrial machinery responsible for energy production. The primary mechanism of action is the potent inhibition of ATP synthesis, suggesting that the direct molecular target is likely a protein complex within the oxidative phosphorylation pathway.

Identifying the specific protein(s) that this compound binds to requires a range of advanced experimental approaches. Target identification strategies that could be employed include:

Affinity-based Pull-down Assays: This method would involve chemically modifying the this compound molecule with a tag (like biotin) to create a probe. This probe could then be introduced to cell lysates, allowing it to bind to its target protein(s). The entire complex could then be "pulled down" from the lysate and the bound protein identified using techniques like mass spectrometry.

Thermal Proteome Profiling (TPP): TPP assesses changes in the thermal stability of proteins across the entire proteome in the presence of a compound. nih.gov When a molecule like this compound binds to its target, it typically stabilizes the protein, increasing its melting temperature. This shift can be detected to identify candidate targets in an unbiased, system-wide manner. nih.gov

Reverse Docking and Computational Screening: In silico methods can be used to screen large databases of protein structures to identify potential binding sites for this compound. nih.gov This computational approach can predict interactions and guide further experimental validation. nih.gov

Once a candidate target is identified, validation research is crucial to confirm the interaction and its relevance to the compound's biological effects. This involves techniques such as creating customized cell models using CRISPR or RNAi to knock down the expression of the proposed target protein. nuvisan.com If the cells subsequently show resistance to this compound, it provides strong evidence that the knocked-down protein is indeed the relevant molecular target.

Elucidation of Cellular Pathways Modulated by this compound

The primary cellular pathway modulated by this compound is mitochondrial oxidative phosphorylation, leading to a severe depletion of cellular ATP. nih.gov As ATP is the fundamental energy currency of the cell, its inhibition has profound downstream consequences on numerous other critical cellular pathways.

Key pathways affected by the disruption of cellular bioenergetics include:

Cell Cycle Progression: The cell cycle is a highly energy-dependent process. Checkpoints that control the transition between phases (e.g., G1 to S phase) require sufficient ATP levels. nih.gov By inhibiting ATP synthesis, this compound can induce cell cycle arrest, as the cell lacks the necessary energy to proceed with division and proliferation. nih.govresearchgate.net

Apoptosis (Programmed Cell Death): The integrity of mitochondrial function is intrinsically linked to the regulation of apoptosis. mdpi.com Severe mitochondrial stress and ATP depletion, as induced by this compound, can trigger the intrinsic apoptotic pathway. mdpi.com This pathway is initiated by the release of signaling molecules from the mitochondria, leading to a cascade of events that result in controlled cell death. mdpi.comnih.gov The cytotoxic effects observed in cancer cell lines are a direct consequence of the modulation of these survival and death pathways. nih.gov

Biochemical Investigations of Mitochondrial Respiration and ATP Synthesis Inhibition by this compound

Biochemical studies have pinpointed the mitochondrion as the central hub of this compound's activity. The compound acts as a potent inhibitor of mitochondrial function, specifically targeting the process of ATP synthesis. nih.gov This inhibition disrupts the cell's primary mechanism for energy generation. The malfunction of ATP synthase, the enzyme complex responsible for producing ATP, has been linked to various pathological conditions. nih.gov Inhibitors of this complex are a subject of extensive study for their therapeutic potential. nih.govnih.gov

The mechanism involves a direct interference with the coupled processes of the electron transport chain and the phosphorylation of ADP to ATP. Unlike some mitochondrial toxins, this compound's action is specific, leading to a halt in energy production without causing a general breakdown of the mitochondrial membrane's integrity through uncoupling. nih.gov

Mitochondrial respiration is typically measured in different states. State 3 respiration is the active, ADP-stimulated state, where the electron transport chain is operating at a high rate, protons are being pumped, and ATP synthase is actively producing ATP. This state represents the cell's maximal capacity for oxidative phosphorylation.

Research conducted on isolated rat liver mitochondria has demonstrated that this compound significantly inhibits State 3 respiration. nih.gov This finding is critical as it indicates that the compound directly interferes with the ATP synthesis process when the machinery is fully active and engaged. The inhibition of this state leads to a rapid decline in the cell's ability to meet its energy demands, ultimately contributing to its cytotoxic effects. nih.gov

Oxidative phosphorylation is termed a "coupled" process because the transfer of electrons along the electron transport chain is tightly linked to the synthesis of ATP. Uncoupling agents are molecules that disrupt this link by dissipating the proton gradient across the inner mitochondrial membrane, allowing respiration to proceed without ATP production. mdpi.comresearchgate.net This leads to energy being lost as heat. researchgate.net

Crucially, studies have shown that this compound does not cause the uncoupling of oxidative phosphorylation. nih.gov Its mechanism is distinct from classical uncouplers. Instead of creating a proton leak, it appears to directly inhibit the ATP synthase machinery or a closely related component. This means that the proton gradient may remain intact, but the cell is unable to use it to generate ATP. This specific mode of action distinguishes this compound from other types of mitochondrial toxins. nih.gov

Research into Enzyme Kinetics and Specificity for this compound-Targeted Enzymes

The study of enzyme kinetics is essential for understanding how a compound interacts with its target enzyme. wikipedia.org This involves measuring reaction rates under varying conditions to determine key parameters like the Michaelis constant (K_m) and the maximum velocity (V_max). youtube.comjackwestin.com For an inhibitor, kinetic studies can reveal its mechanism (e.g., competitive, non-competitive) and its potency, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half. nih.gov

Given that this compound's primary effect is the inhibition of ATP synthesis, the most probable target enzyme is F1Fo-ATP synthase. nih.govnih.gov Detailed kinetic analysis would be required to characterize this inhibition. Such an investigation would involve:

Isolating the target enzyme (e.g., ATP synthase).

Measuring its activity (rate of ATP production or hydrolysis) at various substrate (ADP and inorganic phosphate) concentrations.

Repeating these measurements in the presence of different concentrations of this compound.

By analyzing the resulting data, researchers could determine the precise nature of the inhibition and the affinity of this compound for the enzyme. wikipedia.orgwashington.edu While the potent inhibitory effect of this compound on mitochondrial ATP synthesis is established, specific kinetic parameters from such studies are not widely reported in the current literature. These studies would be a critical next step in fully defining its molecular mechanism of action and specificity.

In Vitro Genotoxicity Studies and Cytotoxicity Mechanisms of this compound

There is a fundamental distinction between cytotoxicity and genotoxicity. Cytotoxicity refers to the ability of a substance to kill cells, whereas genotoxicity is the property of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer. nih.gov

In vitro studies have clearly demonstrated that this compound is a potent cytotoxic agent. It strongly inhibits the growth of murine leukemia L-1210 cells. nih.gov The mechanism underlying this cytotoxicity is directly linked to its effects on mitochondria. By potently inhibiting ATP synthesis, this compound starves the cells of energy, leading to a shutdown of essential cellular functions and ultimately cell death. nih.gov

Conversely, this compound has been found to be non-genotoxic in relevant assays. Specifically, it tested negative in the Hepatocyte Primary Culture/DNA Repair Test (HPC/DNA repair test). nih.gov This assay is designed to detect the ability of a chemical to induce DNA damage that triggers repair mechanisms in liver cells. nih.gov A negative result indicates that the compound does not directly damage DNA. nih.gov This finding suggests that the cell death caused by this compound is not due to genetic damage but is a consequence of metabolic collapse from energy depletion. nih.gov

Table 1: Summary of In Vitro Biological Activity of this compound

| Assay Type | Test System | Finding | Implication | Reference |

|---|---|---|---|---|

| Cytotoxicity | L-1210 Murine Leukemia Cells | Strongly inhibits cell growth | Potent cytotoxic activity | nih.gov |

| Genotoxicity | Hepatocyte Primary Culture / DNA Repair Test | Negative | Non-genotoxic; does not cause direct DNA damage | nih.gov |

| Mechanism | Isolated Rat Liver Mitochondria | Inhibits State 3 respiration without uncoupling | Cytotoxicity is due to inhibition of mitochondrial ATP synthesis | nih.gov |

Structure Activity Relationship Sar Studies of Desacetylduclauxin and Its Derivatives

Research Approaches for Desacetylduclauxin Analog Synthesis and Modification

The generation of this compound analogs for SAR studies typically involves the semi-synthesis or chemical modification of the natural product. rsc.org This approach leverages the existing complex scaffold of this compound, which is isolated from fungal sources, as a starting point for creating novel derivatives. nih.gov The inherent biological activity of many natural products has been a cornerstone in the discovery of new drugs, and semi-synthesis campaigns often focus on modifying the periphery of these molecules to potentially enhance their inherent biological functions. nih.gov

Common strategies in the semi-synthesis of natural product derivatives include the targeted modification of functional groups. For this compound, this could involve reactions such as acylation, alkylation, or other transformations of its hydroxyl groups. The goal of these modifications is to produce a library of related compounds where systematic changes in structure can be correlated with changes in biological activity. nih.gov

The process of creating these analogs is often guided by the need to produce compounds with improved characteristics, such as increased potency, better selectivity, or more favorable pharmacokinetic properties. nih.gov While specific semi-synthesis campaigns for this compound are not extensively detailed in the available literature, the general principles of natural product modification provide a framework for how such research would be conducted. rsc.orgnih.gov

Impact of Specific Structural Features and Modifications on Biological Potency and Selectivity

The biological activity of this compound and its parent compound, duclauxin (B155728), is primarily attributed to their ability to inhibit ATP synthesis in mitochondria. frontiersin.orgnih.gov this compound, along with xenoclauxin, has been shown to inhibit the growth of L-1210 murine leukemia cells as effectively as duclauxin. researchgate.net

A key difference in the mechanism of action between these derivatives has been observed. While xenoclauxin exhibits a potent uncoupling effect on oxidative phosphorylation similar to duclauxin, this compound significantly inhibits state 3 respiration without causing this uncoupling. researchgate.net This suggests that the acetyl group at the C-14 position, which is absent in this compound, may play a role in the uncoupling of oxidative phosphorylation.

The unique heptacyclic structure of duclauxin and its analogs, consisting of an isocoumarin (B1212949) and a dihydroisocoumarin unit joined by a cyclopentane (B165970) ring, forms a distinctive hinge-like structure that is fundamental to its biological activity. frontiersin.orgnih.gov Modifications to this core structure can have a significant impact on biological potency. For instance, in related duclauxin analogs, the elimination of a methanol (B129727) group and the introduction of a double bond between C-7 and C-8 resulted in compounds that were 2- to 10-fold more active than the parent duclauxin. unam.mx

Computational Approaches in this compound SAR Analysis (e.g., molecular docking predictions)

Computational methods, such as molecular docking and pharmacophore modeling, are powerful tools in the analysis of structure-activity relationships and in the lead optimization process. nih.gov These in silico techniques allow researchers to predict the binding conformations and interactions between a ligand, such as a this compound derivative, and its protein target. nih.govnih.gov By modeling these interactions, it is possible to rationalize the observed biological activities and to guide the synthesis of new analogs with improved properties. nih.gov

Molecular docking, for example, can predict the binding affinity and pose of a molecule within the active site of a target protein. nih.gov This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. nih.gov Such insights are invaluable for understanding the SAR of a compound series and for designing new molecules with enhanced potency. nih.gov

While specific molecular docking or other computational studies focused exclusively on this compound and its derivatives are not extensively reported in the current literature, the application of these methods to similar natural products is widespread. nih.govonlinejbs.comchula.ac.th For instance, in the study of other complex natural products, molecular modeling has been successfully used to elucidate SAR and to support the development of new therapeutic agents. nih.gov The application of these computational tools to this compound would undoubtedly provide a deeper understanding of its mechanism of action and facilitate the rational design of more effective and selective analogs.

Synthetic and Semisynthetic Research Approaches for Desacetylduclauxin and Analogs

Methodologies for Partial Synthesis of Desacetylduclauxin Derivatives (e.g., N-containing analogs)

Partial synthesis, or semisynthesis, utilizes the naturally isolated parent compound as a starting material for chemical modifications. This approach is particularly valuable when the core scaffold of a natural product is difficult to construct from the ground up. For this compound, semisynthesis offers a direct route to a variety of derivatives.

One area of focus has been the creation of N-containing analogs. Research has indicated that amino acids can react with the duclauxin (B155728) scaffold to produce new derivatives. frontiersin.org This suggests a feasible strategy for generating a library of novel compounds by introducing various amino acid side chains, which could be hydrophobic, hydrophilic, or charged. frontiersin.org The reaction would likely target reactive sites on the this compound molecule, leading to amides, imines, or other nitrogen-containing functional groups. These modifications can significantly alter the molecule's polarity, solubility, and ability to interact with biological targets, making them promising candidates for further evaluation.

Challenges and Progress in Total Synthesis Strategies for Complex Duclauxin Architectures

The total synthesis of a complex natural product—its complete construction from simple, commercially available precursors—is a benchmark achievement in organic chemistry. ijarsct.co.in However, the duclauxin family presents formidable challenges. As of late 2021, a successful total synthesis of the delicate and complex architecture of duclauxin or its direct analogs had not been reported. frontiersin.org

Challenges:

Structural Complexity: Duclauxin possesses a heptacyclic (seven-ring) structure, featuring an isocoumarin (B1212949) and a dihydroisocoumarin unit linked by a cyclopentane (B165970) ring. frontiersin.org This creates a unique, strained, and highly three-dimensional "hinge-like" shape that is exceptionally difficult to assemble.

Stereochemistry: The molecule contains multiple stereocenters, and controlling the precise spatial arrangement of atoms at each center throughout a long synthetic sequence is a major hurdle.

Lack of Robust Methods: The intricate fusion of the ring systems requires the development of novel and highly efficient chemical reactions that can form multiple bonds with high selectivity. ijarsct.co.incaltech.edu

Progress and Strategies: While a complete synthesis remains elusive, the field of total synthesis provides a strategic blueprint for how such a challenge might be approached. ijarsct.co.in A key strategy is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, achievable precursor fragments. ijarsct.co.in Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric transformations, have revolutionized the ability to construct complex molecular architectures. ijarsct.co.in For a molecule like duclauxin, a modular or convergent strategy would likely be employed, where large fragments of the molecule are synthesized independently before being joined together in the final stages. caltech.edu This approach, while not yet successful for duclauxin, has enabled the synthesis of other highly complex natural products and their analogs for biological study. caltech.edu

Chemo-enzymatic Approaches for Derivatization of this compound

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biological catalysts (enzymes). nih.gov This hybrid approach is particularly useful for modifying complex natural products where chemical methods alone may lack the required precision or lead to unwanted side reactions. nih.govnih.gov

Enzymatic reactions offer unparalleled regio- and stereoselectivity, allowing for specific modifications at a single site on a complex scaffold. nih.gov For this compound, this could involve:

Selective Glycosylation: Using glycosyltransferases to attach sugar moieties to the molecule, potentially improving its pharmacokinetic properties. nih.gov

Hydroxylation or Oxidation: Employing oxidoreductase enzymes, such as P450 monooxygenases, to introduce hydroxyl groups at specific positions, mimicking biosynthetic pathways. nih.gov

Ring Formation: Utilizing enzymes like Diels-Alderases, which have been shown in the biosynthesis of other fungal products to construct complex ring systems with high stereocontrol. rsc.org The biosynthesis of duclauxin involves a key phenalenone intermediate, and the enzymes responsible for its formation could potentially be harnessed in a chemo-enzymatic context. frontiersin.org

This strategy allows for the creation of novel derivatives that would be difficult to access through purely chemical means, streamlining the synthesis of diverse analogs for further study. nih.gov

Design and Synthesis of Novel this compound Analogs for Preclinical Evaluation

The primary goal of synthesizing novel analogs of a bioactive natural product is to improve its therapeutic potential. caltech.edu This involves designing molecules that may have enhanced potency, better selectivity, improved metabolic stability, or novel biological activities. nih.gov The design process is often guided by structure-activity relationship (SAR) studies, which identify the parts of the molecule essential for its biological effect.

For this compound, the design of new analogs could focus on several key areas:

Modification of Peripheral Functional Groups: Systematically altering functional groups on the exterior of the duclauxin scaffold to probe their importance for activity. This has been a successful strategy for other natural products, where modifications to acyl groups or side chains led to a comprehensive SAR understanding. frontiersin.org

Scaffold Modification: While challenging, creating analogs with variations in the core ring structure could lead to compounds with entirely new biological profiles.

Combinatorial Approaches: Using techniques like solid-phase synthesis to rapidly generate libraries of related compounds, where a common core is decorated with a wide variety of building blocks. researchgate.netucl.ac.uk This allows for the efficient screening of many derivatives to identify promising leads. researchgate.net

These newly synthesized analogs would then undergo preclinical evaluation, including in vitro assays against cancer cell lines or specific enzymes, to determine their cytotoxic effects and mechanisms of action, guiding the development of future drug candidates. nih.gov

Advanced Analytical and Bioanalytical Research Methodologies for Desacetylduclauxin

Quantitative Analysis Techniques for Desacetylduclauxin in Research Matrices (e.g., LC-MS/MS, GC-MS/MS)

Quantitative analysis of this compound in complex mixtures, such as those derived from fungal extracts or biological samples, relies heavily on the sensitivity and selectivity of hyphenated chromatographic and mass spectrometric techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the quantitative analysis of non-volatile compounds like this compound. researchgate.net This technique combines the separation capabilities of liquid chromatography (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). researchgate.netcreative-proteomics.comrsc.org In a typical LC-MS/MS workflow, the sample is first injected into an LC system where this compound is separated from other components in the matrix based on its physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer.

For quantitative analysis, Multiple Reaction Monitoring (MRM) is a commonly employed mode. nih.govturkjps.org In MRM, the precursor ion corresponding to the molecular weight of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from the matrix, leading to accurate and precise quantification, even at low concentrations. creative-proteomics.comturkjps.org The development of a robust LC-MS/MS method involves optimizing several parameters, including the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., ionization source conditions, precursor and product ion selection, and collision energy). turkjps.orgwho.int

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

Below is a table summarizing the key aspects of these quantitative techniques for this compound analysis.

| Feature | LC-MS/MS | GC-MS/MS |

| Principle | Combines liquid chromatography with tandem mass spectrometry. creative-proteomics.com | Combines gas chromatography with tandem mass spectrometry. sepscience.com |

| Analyte State | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes; derivatization may be needed for this compound. nih.gov |

| Separation | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Detection Mode | Often utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.gov | Also employs MRM for selective and sensitive quantification. mdpi.com |

| Advantages | High sensitivity, specificity, and applicability to a wide range of compounds without derivatization. researchgate.netrsc.org | Excellent separation efficiency for volatile compounds. mdpi.com |

| Considerations | Matrix effects can influence ionization efficiency. | Derivatization adds an extra step to sample preparation and can introduce variability. nih.gov |

Application of Advanced Spectroscopy in this compound Research (e.g., NMR, Mass Spectrometry, ECD)

The structural elucidation of complex natural products like this compound is a challenging task that requires the application of multiple advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. numberanalytics.comugent.be One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov For a molecule as complex as this compound, two-dimensional (2D) NMR experiments are essential to establish the connectivity between atoms. numberanalytics.comnih.gov These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for assembling the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. numberanalytics.com

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which in turn allows for the determination of its elemental composition. researchgate.net Fragmentation patterns observed in the mass spectrum, particularly from tandem MS experiments, provide valuable clues about the different structural motifs within the molecule. acdlabs.com Different ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can be employed depending on the specific requirements of the analysis. acdlabs.com

Electronic Circular Dichroism (ECD) Spectroscopy:

ECD spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub The experimental ECD spectrum of this compound can be compared with theoretically calculated spectra for different possible stereoisomers. researchgate.netscilit.com A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry of the molecule. nih.gov

The combined application of these spectroscopic techniques provides a comprehensive picture of the structure of this compound, as summarized in the table below.

| Spectroscopic Technique | Information Provided | Application to this compound |

| NMR Spectroscopy | Detailed information on molecular connectivity and stereochemistry. numberanalytics.comnih.gov | Elucidation of the complex heptacyclic framework and relative stereochemistry. |

| Mass Spectrometry | Precise molecular weight and elemental composition; structural information from fragmentation patterns. acdlabs.com | Confirmation of the molecular formula and identification of key structural fragments. researchgate.net |

| Electronic Circular Dichroism (ECD) | Determination of the absolute configuration of chiral centers. encyclopedia.pub | Assignment of the absolute stereochemistry by comparing experimental and calculated spectra. researchgate.netscilit.com |

Bioanalytical Methods for Studying this compound in in vitro Biological Systems (e.g., cell-based assays, enzyme assays)

Understanding the biological activities of this compound requires the use of various in vitro bioanalytical methods. These assays provide insights into its potential mechanisms of action at the cellular and molecular levels.

Cell-Based Assays:

Cell-based assays are fundamental for evaluating the effects of this compound on living cells. bmglabtech.comsigmaaldrich.com These assays can measure a wide range of cellular processes, including:

Cytotoxicity Assays: These assays, such as the MTT or LDH release assays, determine the concentration at which this compound becomes toxic to cells. sigmaaldrich.com

Cell Proliferation/Inhibition Assays: These assays measure the effect of the compound on cell growth and division, which is particularly relevant for assessing its anticancer potential. intertek.com

Apoptosis Assays: These assays can determine if this compound induces programmed cell death, a common mechanism of action for anticancer drugs.

Cell Signaling Assays: These can be used to investigate how this compound affects specific signaling pathways within the cell. intertek.com

Enzyme Assays:

Enzyme assays are used to determine if this compound can inhibit the activity of specific enzymes. unam.mx This is a crucial step in identifying potential molecular targets of the compound. For example, this compound and its analogs have been tested for their inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. nih.govunam.mx These assays typically involve incubating the enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation. A decrease in the rate of product formation indicates inhibition of the enzyme by the compound.

The table below provides an overview of bioanalytical methods for studying this compound in vitro.

| Assay Type | Purpose | Examples of Readouts | Relevance to this compound |

| Cell-Based Assays | To assess the biological effects on whole cells. bmglabtech.comsigmaaldrich.com | Cell viability, proliferation rate, apoptosis markers, changes in cell signaling. intertek.comacd.bio | Evaluating cytotoxicity and potential anticancer activity. researchgate.net |

| Enzyme Assays | To identify and characterize molecular targets by measuring enzyme activity. unam.mx | Rate of substrate conversion, IC₅₀ values. | Investigating the inhibition of specific enzymes like PTP1B and α-glucosidase. nih.govunam.mx |

Methodologies for Investigating this compound Biotransformation and Metabolism in Research Models

Investigating the biotransformation and metabolism of this compound is essential for understanding its fate in biological systems. This involves studying how the compound is chemically modified by metabolic enzymes.

In Vitro Metabolism Models:

Liver Microsomes: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Incubating this compound with liver microsomes from different species (e.g., rat, human) can help identify the primary metabolites formed.

Hepatocytes: Primary hepatocytes provide a more complete metabolic system as they contain both phase I and phase II metabolic enzymes. oup.com Studies with hepatocytes can give a more comprehensive picture of the metabolic fate of this compound. dergipark.org.tr

Recombinant Enzymes: Using specific recombinant CYP enzymes can help identify which particular enzymes are responsible for the metabolism of this compound.

Analytical Techniques for Metabolite Identification:

The analysis of samples from these in vitro metabolism studies typically involves LC-MS/MS. By comparing the chromatograms of control samples with those containing this compound, potential metabolites can be identified based on their mass-to-charge ratios. Tandem mass spectrometry is then used to fragment these potential metabolites, and the resulting fragmentation patterns are compared with that of the parent compound to elucidate the structure of the metabolites.

In Vivo Research Models:

While this section focuses on in vitro methods, it is important to note that in vivo animal models are also used to study the metabolism of compounds. nih.govnih.gov These studies involve administering the compound to the animal and then analyzing biological samples (e.g., plasma, urine, feces) to identify and quantify the parent compound and its metabolites.

The following table summarizes the methodologies for investigating this compound biotransformation.

| Research Model | Description | Information Gained |

| Liver Microsomes | Subcellular fraction containing high concentrations of CYP enzymes. | Identification of phase I metabolites. |

| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes. oup.comdergipark.org.tr | Comprehensive profile of phase I and phase II metabolites. |

| Recombinant Enzymes | Individual, purified metabolic enzymes. | Identification of specific enzymes responsible for metabolism. |

| In Vivo Animal Models | Administration of the compound to living animals. nih.govnih.gov | Overall metabolic fate, distribution, and excretion of the compound and its metabolites. |

Future Research Directions and Unaddressed Challenges in Desacetylduclauxin Studies

Elucidation of Complete Biosynthetic Pathways and Complex Metabolic Regulation

A significant challenge in the study of desacetylduclauxin lies in the incomplete understanding of its formation within the producing fungi, primarily species of Talaromyces and Penicillium. nih.gov The biosynthesis of duclauxins is known to originate from a heptaketide precursor, which undergoes a series of complex enzymatic reactions to form the final dimeric structure. mdpi.com However, the entire sequence of these events and their regulation are not fully mapped.

Key unaddressed aspects include:

Identification of the Complete Enzymatic Cascade: Research on Talaromyces stipitatus has successfully characterized a cascade of redox transformations essential for duclauxin (B155728) biosynthesis. researchgate.netacs.org This process involves an initial oxidative cleavage of a tricyclic phenalenone intermediate by the dioxygenase DuxM, followed by further modifications by other redox enzymes to create monomeric units. acs.org A cytochrome P450 monooxygenase has been identified as the catalyst for the oxidative coupling that forms the first carbon-carbon bond between these monomers. acs.org However, the enzyme responsible for the crucial second C–C bond formation to complete the heptacyclic core has not yet been found within the identified biosynthetic gene cluster (BGC). acs.org

Understanding Metabolic Regulation: The mechanisms that control the activation and expression of the duclauxin BGC are poorly understood. nih.gov Fungal secondary metabolite production is often tightly regulated by environmental cues, developmental stages, and complex genetic networks. Future research must unravel the specific transcription factors, signaling pathways, and epigenetic modifications that govern the production of this compound. Investigating how the fungus balances precursor allocation between primary metabolism and this complex secondary metabolic pathway is essential.

Clarifying the Origin of Analogs: Recent studies have suggested that some reported duclauxin analogs may not be true natural products but rather artifacts formed during the extraction and purification process from the parent compound, duclauxin. acs.org This highlights the challenge of distinguishing between genetically encoded products and subsequent chemical derivatives, a critical step for accurately defining the biosynthetic pathway's outputs.

A summary of key characterized enzymes in the related duclauxin pathway is presented below.

| Enzyme | Proposed Function | Organism |

| DuxM | A cupin family dioxygenase that performs oxidative cleavage of the phenalenone intermediate. | Talaromyces stipitatus |

| P450 Monooxygenase | Catalyzes the oxidative coupling of monomers to form the initial C-C bond. | Talaromyces stipitatus |

Deeper Understanding of Molecular Mechanisms of Action through Systems Biology and Omics Approaches (e.g., RNA-seq, bioinformatics)

While duclauxins are known to exhibit biological effects, such as antitumor activity through the inhibition of mitochondrial respiration, the precise molecular mechanisms of action (MOA) remain to be fully elucidated. nih.gov A deeper understanding requires moving beyond single-target assays and embracing a holistic view of the compound's interaction with the cellular machinery.

Future research should leverage systems biology and "omics" technologies to achieve this:

Transcriptomics (RNA-seq): By treating cancer cell lines with this compound and sequencing their messenger RNA, researchers can obtain a global snapshot of all genes that are up- or down-regulated in response to the compound. This can reveal the cellular pathways that are most affected, providing a theoretical basis and strong clues about the MOA. nih.gov

Proteomics and Chemoproteomics: These approaches can identify the direct protein targets of this compound. Chemoproteomics, using a molecular probe based on the this compound structure, could "fish out" binding partners from a cell lysate, enabling the rapid identification of functional proteins that interact with the compound. frontiersin.org

Bioinformatics and Network Biology: The vast datasets generated by omics experiments require sophisticated bioinformatics tools for analysis. These tools can help identify statistically significant patterns, build protein-protein interaction networks, and model the downstream effects of the compound's activity, ultimately leading to a more integrated understanding of its MOA. nih.gov

Exploration of Novel Biological Targets and Expanding Therapeutic Potential Beyond Current Applications

The known biological activities of the duclauxin class, including antitumor, antimicrobial, and enzyme-inhibiting effects, suggest a rich potential for therapeutic applications. nih.gov However, research to date has likely only scratched the surface. The unique and complex chemical architecture of this compound makes it an ideal candidate for discovering novel biological activities.

Key future directions include:

High-Throughput Screening: Systematically screening this compound and its analogs against large panels of diverse biological targets, such as G-protein coupled receptors, kinases, proteases, and ion channels, could uncover unexpected activities.

Investigating New Therapeutic Areas: The known function of duclauxin as an inhibitor of ATP synthesis suggests potential applications beyond cancer. nih.gov For instance, modulating cellular energy metabolism could be relevant in metabolic disorders, inflammatory diseases, or certain viral infections. Exploring these possibilities is a promising avenue for future research.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the this compound scaffold and testing the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. This knowledge is crucial for designing more potent and selective compounds. nih.gov

Development of More Efficient and Stereoselective Synthetic Strategies for this compound and Analogs

The limited availability of this compound from natural sources and the challenges in isolating it in high purity hinder extensive biological and preclinical studies. While biosynthesis offers one route, chemical synthesis provides a powerful alternative for producing the compound and its analogs. However, the molecule's complex, stereochemically dense, heptacyclic structure makes its total synthesis a formidable challenge. nih.gov

Future research must focus on:

Efficient Total Synthesis: Current synthetic routes are often lengthy, low-yielding, and not commercially viable. A primary goal is to design and execute more concise and efficient total syntheses.

Stereoselective Methodologies: this compound possesses multiple stereocenters. Developing synthetic methods that can control the precise three-dimensional arrangement of atoms is critical for producing a single, desired isomer and for studying how stereochemistry affects biological function.

Analog Synthesis for SAR: An efficient synthetic platform would not only provide access to the natural product itself but also enable the creation of a library of structural analogs. mdpi.com This is essential for conducting the detailed structure-activity relationship studies needed to optimize the compound for potential therapeutic use.

Investigating Physiological and Ecological Roles of this compound in its Natural Environment

A fundamental but often overlooked question is why fungi produce complex molecules like this compound. Secondary metabolites are generally not essential for the organism's primary growth but are thought to confer a selective advantage in their natural habitat. The physiological and ecological roles of this compound are currently unknown.

Unaddressed challenges in this area include:

Determining the Ecological Function: It is hypothesized that such compounds serve as chemical defense agents against competing microorganisms (bacteria, other fungi) or grazing predators (insects, nematodes). Alternatively, they could act as signaling molecules in symbiotic or pathogenic interactions with host organisms. nih.gov

Linking Production to Environmental Triggers: Research is needed to identify the specific environmental or biological triggers that induce the duclauxin biosynthetic gene cluster in its native fungal producers. This could involve studying the fungus in co-culture with other microbes or under various stress conditions (e.g., nutrient limitation, exposure to toxins).

In Situ Detection and Relevance: A major challenge is demonstrating the production and relevance of this compound in the complex, natural environment (e.g., soil, decaying wood, or as a plant endophyte) rather than just in laboratory culture. This requires sensitive analytical techniques capable of detecting the compound in complex environmental samples. Furthermore, distinguishing between true metabolites and potential artifacts is crucial for ecological relevance. acs.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Desacetylduclauxin’s purity and structural integrity?

- Methodology : Combine nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure reproducibility by documenting solvent systems, column types, and calibration standards. Cross-validate results with independent techniques (e.g., X-ray crystallography if crystals are obtainable) .

Q. How should researchers design initial experiments to assess this compound’s bioactivity?

- Methodology : Use in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility testing) with positive and negative controls. Establish dose-response curves to determine IC50/EC50 values. For cell-based studies, select models relevant to the compound’s hypothesized activity (e.g., cancer cell lines for cytotoxicity screening). Include triplicate runs and statistical analysis (e.g., ANOVA) to ensure robustness .

Q. What are the key challenges in isolating this compound from natural sources?

- Methodology : Optimize extraction protocols using solvents of varying polarities (e.g., methanol, ethyl acetate) to account for the compound’s solubility. Employ column chromatography for purification, monitoring fractions via TLC/HPLC. Address co-elution issues by adjusting gradient elution parameters or employing preparative HPLC. Document yield and purity at each stage .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

- Methodology : Conduct a systematic review (following PRISMA guidelines ) to identify variability in experimental conditions (e.g., cell lines, assay protocols). Replicate conflicting studies under standardized conditions, controlling for variables like pH, temperature, and solvent carriers. Use meta-analysis (Cochrane Handbook ) to statistically reconcile differences. Validate findings with in vivo models where feasible .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target proteins. Validate predictions via molecular dynamics (MD) simulations to assess stability. Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Cross-check results with experimental binding assays (e.g., SPR, ITC) .

Q. How can the biosynthesis pathway of this compound be optimized in microbial hosts?

- Methodology : Use CRISPR-Cas9 to engineer microbial strains (e.g., Aspergillus spp.) by overexpressing key enzymes (e.g., polyketide synthases). Monitor metabolite flux via LC-MS and adjust fermentation conditions (pH, aeration, feedstock). Compare yields across strains and iteratively refine gene clusters. Validate pathway intermediates using isotopic labeling .

Q. What experimental approaches validate this compound’s mechanism of action in complex biological systems?

- Methodology : Combine genetic knockout models (e.g., siRNA/CRISPR) with phenotypic assays to confirm target dependency. Use fluorescent probes or pull-down assays to visualize compound-target interactions. Perform transcriptomic/proteomic profiling to identify downstream effects. Validate findings in organoid or 3D co-culture systems to mimic physiological complexity .

Methodological Considerations for Data Analysis

- Handling Contradictory Data : Apply sensitivity analysis to assess the impact of outliers. Use Bland-Altman plots for method comparison or hierarchical clustering to group similar datasets. Reference systematic review frameworks (e.g., PRISMA ) to ensure transparency in data inclusion/exclusion criteria.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Document metadata comprehensively, including instrument settings and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.